molecular formula C20H16N4O3S B307658 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid

4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid

カタログ番号 B307658
分子量: 392.4 g/mol
InChIキー: MHEVBUWRBHZQBI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid, also known as ATB-346, is a novel compound that has been developed as a potential therapeutic agent for the treatment of various inflammatory conditions. It is a non-steroidal anti-inflammatory drug (NSAID) that has been designed to reduce the gastrointestinal (GI) toxicity associated with traditional NSAIDs.

作用機序

4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid works by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation. Unlike traditional NSAIDs, 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid does not inhibit the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the GI tract.
Biochemical and Physiological Effects:
4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid has been shown to have a number of biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines and chemokines, and increases the production of anti-inflammatory cytokines. Additionally, 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid has been shown to reduce the production of reactive oxygen species and to increase the expression of antioxidant enzymes.

実験室実験の利点と制限

One advantage of using 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid in lab experiments is its superior safety profile compared to traditional NSAIDs. This allows for higher doses to be used without causing adverse effects. Additionally, 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid has been shown to be effective in reducing pain and inflammation in various animal models of disease.
One limitation of using 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the cost of 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid may be prohibitive for some researchers.

将来の方向性

There are several potential future directions for research on 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid. One area of interest is the potential use of 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid as a treatment for chronic pain conditions, such as neuropathic pain. Additionally, further research is needed to determine the optimal dosing and administration of 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid in various disease models. Finally, there is potential for the development of new formulations of 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid with improved solubility and bioavailability.

合成法

The synthesis of 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid involves the reaction of 3-mercapto-1-propanol with 2-bromo-4-(2-hydroxyethoxy)benzoic acid to form an intermediate compound. This intermediate is then reacted with 3-amino-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-8(5H)-one to form the final product, 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid.

科学的研究の応用

4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid has been extensively studied in preclinical models of inflammation and pain. It has been shown to be effective in reducing pain and inflammation in various animal models of arthritis, colitis, and neuropathic pain. Additionally, 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid has been shown to have a superior safety profile compared to traditional NSAIDs, with reduced GI toxicity and no adverse effects on renal function.

特性

製品名

4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid

分子式

C20H16N4O3S

分子量

392.4 g/mol

IUPAC名

4-(3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)benzoic acid

InChI

InChI=1S/C20H16N4O3S/c1-2-11-28-20-22-18-16(23-24-20)14-5-3-4-6-15(14)21-17(27-18)12-7-9-13(10-8-12)19(25)26/h2-10,17,21H,1,11H2,(H,25,26)

InChIキー

MHEVBUWRBHZQBI-UHFFFAOYSA-N

SMILES

C=CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)C(=O)O)N=N1

正規SMILES

C=CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)C(=O)O)N=N1

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。